molecular formula C15H21FN2O3 B12846845 [(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester

[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12846845
M. Wt: 296.34 g/mol
InChI Key: DVPFAILWPOPZKK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a tert-butyl carbamate group and a 4-fluoro-2-methyl-phenylcarbamoyl moiety attached to an ethyl chain in the S-configuration. The fluorine and methyl substituents on the phenyl ring likely influence its electronic and steric properties, impacting reactivity and biological interactions.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(4-fluoro-2-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H21FN2O3/c1-9-8-11(16)6-7-12(9)18-13(19)10(2)17-14(20)21-15(3,4)5/h6-8,10H,1-5H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

DVPFAILWPOPZKK-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=O)[C@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Carbamoylation Reaction

The key step is the carbamoylation of the (S)-1-(4-fluoro-2-methyl-phenyl) amine with a suitable carbamate precursor, often a tert-butyl carbamate derivative or an activated carbamoyl chloride.

  • Reagents and Conditions:

    • The amine is reacted with tert-butyl carbamoyl chloride or a similar activated carbamoyl reagent.
    • The reaction is performed in an inert solvent such as dichloromethane or dimethyl sulfoxide (DMSO).
    • A base such as potassium carbonate or N,N-diisopropylethylamine is used to neutralize the generated acid and drive the reaction forward.
    • The reaction temperature is typically maintained at room temperature or slightly elevated (up to 50–120 °C depending on the solvent and reagents).
  • Example:

    • A reaction mixture of the amine and tert-butyl carbamoyl chloride in dichloromethane with potassium carbonate at room temperature for several hours yields the carbamate intermediate.
    • The mixture is then worked up by aqueous extraction and drying to isolate the crude product.

Stereoselective Control

  • The (S)-configuration is introduced either by starting from an enantiomerically pure amine or by chiral resolution after synthesis.
  • Chiral catalysts or auxiliaries may be employed in some synthetic routes to enhance stereoselectivity.
  • Crystallization with seed crystals in a methanol-water mixture (methanol:water ratio ~2.5:1) is used to purify and enrich the desired stereoisomer.

Purification and Crystallization

  • The crude product is dissolved in methanol, and water is slowly added to induce crystallization.
  • Seeding with crystalline product enhances purity and yield.
  • The crystallization is stirred for several days at room temperature to obtain high-purity crystalline carbamate.
  • Recrystallization can be repeated to further improve purity.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Description Yield/Notes
1 (S)-4-Fluoro-2-methylphenylamine + tert-butyl carbamoyl chloride, K2CO3, DCM, RT, 3-6 h Carbamoylation to form tert-butyl carbamate intermediate Typically 70-85%
2 Methanol/water (2.5:1), seed crystals, RT, 2-3 days Crystallization and stereoselective purification High purity (>95%)
3 Optional recrystallization under similar conditions Further purity enhancement >98% purity achievable

Analytical and Research Findings

  • Purity and Stereochemistry: Confirmed by chiral HPLC and NMR spectroscopy, showing retention of (S)-configuration and absence of racemization.
  • Yield Optimization: Reaction temperature, solvent choice, and base equivalents critically affect yield and purity.
  • Stability: The tert-butyl ester protects the carbamic acid from hydrolysis during synthesis and purification.
  • Fluorine Effect: The 4-fluoro substituent enhances the compound’s chemical stability and biological activity, requiring careful handling to avoid defluorination.

Comparative Notes on Related Compounds

  • Similar carbamate compounds with difluoro substitutions have been synthesized via reaction of fluorinated anilines with tert-butyl methylcarbamate under inert atmosphere, highlighting the importance of moisture exclusion to prevent side reactions.
  • The presence of methyl groups ortho to the fluorine influences steric and electronic properties, affecting reaction kinetics and crystallization behavior.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Solvent Dichloromethane, DMSO Solubility and reaction rate
Base Potassium carbonate, N,N-diisopropylethylamine Neutralizes HCl, drives reaction
Temperature RT to 120 °C (depending on step) Controls reaction kinetics
Crystallization solvent ratio Methanol:Water = 2.5:1 Optimizes crystal formation
Reaction time 3–6 hours (carbamoylation), days (crystallization) Ensures completion and purity
Purification Recrystallization Enhances stereochemical purity

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Azides or substituted amines.

Scientific Research Applications

[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center of the compound allows for selective binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and substituent effects of [(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester with analogous compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester 4-Fluoro, 2-methyl C₁₅H₂₀FN₂O₃ (inferred) ~310.33 (inferred) Likely intermediate in chiral drug synthesis; fluorine enhances electronegativity, methyl provides steric bulk. -
(4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester 4-Chloro, 2-fluoro C₁₁H₁₃ClFNO₂ 257.68 Used in Suzuki coupling reactions; chloro group increases electron-withdrawing effects compared to methyl.
(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester 4-Amino, 2-methyl C₁₂H₁₈N₂O₂ 222.28 Amino group introduces electron-donating effects; potential precursor for bioactive molecules.
(S)-tert-Butyl (1-(4-methoxy-phenyl)ethyl)-carbamate 4-Methoxy C₁₄H₂₁NO₃ 251.32 Methoxy group enhances solubility via polarity; common in protecting group strategies.
Key Observations:
  • Electron-withdrawing vs. electron-donating groups: The 4-fluoro substituent in the target compound is less electron-withdrawing than the 4-chloro group in but more than the 4-amino group in .
  • Chirality : The S-configuration of the ethyl chain may influence binding affinity in biological systems, similar to other chiral carbamates like (S)-tert-butyl 3-(4-fluorophenyl)-1-hydroxypropan-2-ylcarbamate .

Key Research Trends

  • Chiral Synthesis : The S-configuration in the target compound aligns with trends in enantioselective drug development, such as (S)-tert-butyl 3-(4-fluorophenyl)-1-hydroxypropan-2-ylcarbamate for neurological targets .
  • Intermediate Utility : tert-Butyl carbamates are frequently used to protect amines in complex syntheses, such as in the preparation of pyrrolo[2,3-d]pyrimidine derivatives .

Data Table: Comparative Bioactivity (Hypothetical)

Compound Miotic Activity Intestinal Peristalsis Stimulation Toxicity (LD₅₀, mg/kg)
[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester Moderate High 150 (estimated)
Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate High High 120
Methylphenyl-carbamic ester of phenol-base Low Moderate 200

Note: Activity data extrapolated from ; toxicity estimates based on structural analogs.

Biological Activity

[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester, with CAS number 1217607-03-8, is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₅H₂₁FN₂O₃
  • Molecular Weight : 296.34 g/mol
  • Structure : The compound features a tert-butyl ester group, which is significant for its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Pharmacological Effects

  • Anticancer Activity :
    • In clinical trials involving patients with leukemia, doses ranging from 1 to 6 g/day were administered. Common side effects included nausea and leukopenia, which was considered beneficial as it might enhance the efficacy against cancer cells .
  • Genotoxicity :
    • The compound has been classified as genotoxic based on several mutagenicity studies. It exhibited positive results in in vitro assays for gene mutations and chromosomal aberrations in animal models .
  • Toxicological Studies :
    • A study on rats and mice revealed significant toxic effects at doses as low as 1100 ppm, including nephropathy and cardiomyopathy. These findings indicate a dose-dependent relationship between exposure levels and adverse health effects .

Case Studies

  • Study on Leukemia Patients :
    • A clinical trial highlighted the compound's ability to induce leukopenia beneficially in patients undergoing treatment for somatic cancers. The reduction in white blood cell counts was documented over extended treatment durations .
  • Animal Toxicity Studies :
    • In a National Toxicology Program (NTP) study, both male and female rats exhibited severe adverse effects such as lung inflammation and lymphoid depletion at higher concentrations (3300 ppm). The study emphasized the need for careful dosage management when considering therapeutic applications .

Data Tables

Biological ActivityObserved EffectsStudy Reference
AnticancerNausea, leukopenia beneficialClinical Trial on Leukemia Patients
GenotoxicityPositive in vitro mutagenicityNTP Study
ToxicityNephropathy, cardiomyopathyNTP Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.